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A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for HLX22, an

innovative humanized monoclonal antibody targeting the human epidermal growth factor

receptor 2 (HER2). The following sections detail the mechanism of action, in vitro and in vivo

efficacy, and the experimental protocols utilized in the preclinical evaluation of HLX22 for the

treatment of HER2-positive gastric cancer.

Core Mechanism of Action: Dual HER2 Blockade
HLX22 is a novel anti-HER2 monoclonal antibody that binds to the extracellular subdomain IV

of the HER2 receptor.[1][2][3][4][5][6][7] Critically, its binding epitope is distinct from that of

trastuzumab, allowing for the simultaneous binding of both antibodies to HER2 dimers on the

surface of tumor cells.[1][2][4][5][6][7][8] This dual-targeting approach leads to a synergistic

anti-tumor effect through enhanced internalization and degradation of HER2 dimers, including

both HER2/HER2 homodimers and HER2/EGFR heterodimers.[2][3][5][6][7] Preclinical studies

have shown that this enhanced internalization can be as high as 40-80%.[3][6]

By promoting the degradation of HER2, the combination of HLX22 and a trastuzumab

biosimilar (HLX02) leads to the downregulation of critical downstream signaling pathways that

drive tumor cell proliferation and survival, including STAT3, P70 S6, and AKT.[9] Furthermore,

this dual blockade has been shown to reduce the gene expression of pathways related to FGF-

FGFR-PI3K-MTOR, EGF-EGFR-RAS, and TGF-β-SMAD, all of which are implicated in tumor

development and progression.[9]
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This unique mechanism of action suggests that HLX22, in combination with trastuzumab, could

potentially overcome mechanisms of resistance to existing HER2-targeted therapies.[2]
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Caption: Mechanism of Action of HLX22 in Combination with Trastuzumab.

Quantitative Preclinical Data
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical

studies of HLX22.

Table 1: In Vitro Efficacy of HLX22 in Gastric Cancer Cell
Lines
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Cell Line Assay Treatment Result

NCI-N87 (HER2 3+)
Apoptosis (Caspase

3/7 Activation)
HLX22 + HLX02

Synergistic increase in

apoptosis compared

to either agent alone.

[1]

SNU216
Apoptosis (Caspase

3/7 Activation)
HLX22 + HLX02

Synergistic increase in

apoptosis.[1]

NCI-N87 HER2 Internalization HLX22 + HLX02

Enhanced HER2

internalization

compared to single-

agent treatment.[6]

[10]

SNU216 HER2 Internalization HLX22 + HLX02
Enhanced HER2

internalization.[6][10]

NCI-N87, BT-474,

SKBR3

Gene Expression

(RNA-seq)
HLX22 + HLX02

Reduction in gene

expression of pro-

tumorigenic pathways.

[6][9]

Table 2: In Vivo Efficacy of HLX22 in Gastric Cancer
Xenograft Models

Model Treatment Result

Gastric Cancer CDX
HLX22 + Trastuzumab

(HLX02)

Enhanced anti-tumor activity

compared to single agents.[9]

Gastric Cancer PDX
HLX22 + Trastuzumab

(HLX02)

Synergistic anti-tumor efficacy.

[9]

Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below.
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Cell Lines and Culture
HER2-positive human gastric cancer cell lines, NCI-N87 and SNU216, were utilized in the in

vitro studies.[1][6][10] Cells were cultured in appropriate media supplemented with fetal bovine

serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

Apoptosis Assay
Apoptosis was quantified by measuring the activation of effector caspases 3 and 7 using the

Caspase-Glo® 3/7 Assay system.[1] Gastric cancer cells were seeded in 96-well plates and

treated with HLX22, a trastuzumab biosimilar (HLX02), or the combination at various

concentrations. After a specified incubation period, the Caspase-Glo® 3/7 reagent was added,

and luminescence, which is proportional to caspase activity, was measured using a

luminometer.
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Caption: Workflow for the Caspase-Glo® 3/7 Apoptosis Assay.

HER2 Internalization Assay
The internalization of HER2 was assessed using the pH-sensitive pHrodo iFL Green STP ester

amine-reactive dye.[6] Cells were seeded in 96-well plates and incubated with HLX22, HLX02,

or the combination labeled with the pHrodo dye on ice.[6][10] Following the removal of

unbound antibodies, cells were transferred to 37°C to allow for internalization.[6] The

fluorescence intensity, which increases in the acidic environment of endosomes upon

internalization, was measured over time using a fluorescence plate reader or flow cytometry.
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In Vivo Xenograft Studies
Cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of gastric cancer

were used to evaluate the in vivo anti-tumor activity of HLX22.[9] Tumor cells or patient tumor

fragments were implanted subcutaneously into immunocompromised mice. Once tumors

reached a specified volume, mice were randomized into treatment groups and received

intravenous injections of HLX22, a trastuzumab biosimilar, the combination, or a vehicle

control. Tumor volume was measured regularly, and at the end of the study, tumors were

excised for further analysis.
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Caption: General Workflow for In Vivo Xenograft Studies.
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Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
and Complement-Dependent Cytotoxicity (CDC) Assays
The ability of HLX22 to mediate ADCC and CDC was evaluated.[10] For the ADCC assay,

target cancer cells were incubated with HLX22, and peripheral blood mononuclear cells

(PBMCs) or natural killer (NK) cells were added as effector cells.[10] Cell lysis was quantified,

often using a chromium-51 release assay.[11] For the CDC assay, target cells were incubated

with HLX22 in the presence of a source of complement (e.g., normal human serum), and cell

viability was assessed.[10]

Summary and Future Directions
The preclinical data for HLX22 strongly support its development as a novel therapeutic agent

for HER2-positive gastric cancer. Its unique mechanism of action, involving dual HER2

blockade in combination with trastuzumab, leads to enhanced anti-tumor activity in both in vitro

and in vivo models. These promising preclinical findings have paved the way for ongoing

clinical investigations to evaluate the safety and efficacy of HLX22 in patients.[2][4] Phase 2

and 3 clinical trials are currently underway to further assess the potential of HLX22 in

combination with trastuzumab and chemotherapy as a first-line treatment for HER2-positive

advanced gastric cancer.[2][4][12][13][14][15]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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